Arbemnifosbuvir

Description

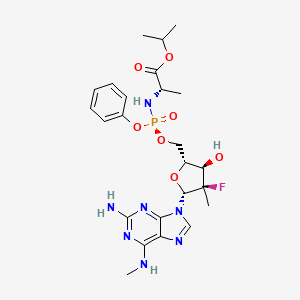

Structure

3D Structure

Properties

CAS No. |

1998705-63-7 |

|---|---|

Molecular Formula |

C24H33FN7O7P |

Molecular Weight |

581.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40+/m0/s1 |

InChI Key |

OISLSHLAXHALQZ-UXWKOXIMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Arbemnifosbuvir: A Technical Deep Dive into its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir, also known as bemnifosbuvir or AT-527, is an orally bioavailable investigational antiviral agent that has demonstrated potent activity against several RNA viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV). It is a guanosine nucleotide prodrug, meticulously designed to ensure efficient delivery into target cells and subsequent conversion to its pharmacologically active form. This document provides a comprehensive technical overview of this compound's core mechanism of action, detailing its metabolic activation, molecular targets, and the experimental basis for these findings.

Metabolic Activation Pathway

This compound (AT-527) is administered as a hemisulfate salt of the prodrug AT-511. As a double prodrug, it is engineered to overcome the challenges of delivering a charged nucleotide triphosphate across the cell membrane. Once inside the cell, it undergoes a multi-step enzymatic cascade to yield the active 5'-triphosphate metabolite, AT-9010. This bioactivation is critical for its antiviral efficacy. Recent studies have elucidated the specific human host cell enzymes required for this conversion in a precise, ordered sequence.

The activation process is initiated by the sequential hydrolysis of the phosphoramidate moiety, a reaction catalyzed by human Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). This is followed by the removal of the phosphate-protecting group by the Histidine Triad Nucleotide-binding Protein 1 (HINT1). The subsequent steps involve phosphorylation by Guanylate Kinase 1 (GUK1) and Nucleoside Diphosphate Kinase (NDPK) to form the active triphosphate AT-9010. An intermediate deamination step is catalyzed by Adenosine Deaminase-Like Protein 1 (ADALP1).

Core Mechanism of Action: A Dual-Target Approach

The active metabolite, AT-9010, exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome. A key feature of this compound's mechanism is its dual inhibition of two distinct functional domains within the SARS-CoV-2 RdRp (nsp12).

-

RdRp Catalytic Site Inhibition : AT-9010 acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) substrate. Upon incorporation into the nascent viral RNA chain, the 2'-fluoro and 2'-C-methyl modifications on its ribose sugar moiety cause immediate chain termination, effectively halting viral genome replication.[1]

-

NiRAN Domain Inhibition : this compound is unique in that its active form, AT-9010, also binds to and inhibits the N-terminal Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain of nsp12.[1] This domain is crucial for protein-primed RNA synthesis. Structural studies have shown that AT-9010 binds to the NiRAN active site in a distinct orientation, outcompeting native nucleotides and thereby inhibiting its essential nucleotidyltransferase activity.[1]

This dual mechanism, targeting two critical and conserved sites on the viral polymerase, is hypothesized to create a high barrier to the development of antiviral resistance.[2][3][4]

For Hepatitis C Virus, the mechanism is centered on the inhibition of the NS5B RdRp, where AT-9010 also functions as a chain terminator.[5][6]

Quantitative Data Summary

The in vitro antiviral activity and selectivity of this compound (tested as its free base, AT-511) and its active metabolite (AT-9010) have been characterized against various viruses and in different cell lines.

Table 1: Anti-Coronavirus Activity of this compound (AT-511)

| Virus | Cell Line | Assay Readout | Potency Metric | Value (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |

| SARS-CoV-2 | Human Airway Epithelial | Viral RNA | EC90 | 0.47 - 0.5 | >100 | [5][7][8] |

| HCoV-229E | BHK-21 | CPE | EC50 | 1.8 | >100 | [5] |

| HCoV-229E | Huh-7 | Viral RNA | EC90 | ~0.5 | >100 | [7] |

| HCoV-OC43 | Huh-7 | Viral RNA | EC90 | ~0.5 | >100 | [7] |

| SARS-CoV | Huh-7 | Viral RNA | EC90 | ~0.5 | >100 | [7] |

| MERS-CoV | Huh-7 | Viral RNA | - | 30-fold less active | >100 | [7] |

CPE: Cytopathic Effect

Table 2: Anti-Hepatitis C Virus (HCV) Activity of this compound

| Target | Genotype | Potency Metric | Value | Comparison to Sofosbuvir | Reference(s) |

| HCV Replication (AT-511) | GT1a | EC50 | 12.8 nM | ~10-fold more potent | [8][9][10] |

| HCV Replication (AT-511) | GT1b | EC50 | 12.5 nM | ~10-fold more potent | [8][9][10] |

| HCV Replication (AT-511) | GT2a | EC50 | 9.2 nM | ~10-fold more potent | [8][9][10] |

| HCV Replication (AT-511) | GT3a | EC50 | 10.3 nM | ~10-fold more potent | [8][9][10] |

| HCV Replication (AT-511) | GT4a | EC50 | 14.7 nM | ~10-fold more potent | [8][9][10] |

| HCV Replication (AT-511) | GT5a | EC50 | 28.5 nM | ~10-fold more potent | [8][9][10] |

| HCV Replication (AT-511) | S282T Mutant | - | Fully Active | Up to 58-fold more potent | [10] |

| NS5B Polymerase (AT-9010) | Pan-genotypic | IC50 | 0.15 µM | - | [9] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a combination of virological, biochemical, and structural biology assays.

In Vitro Antiviral Activity Assay

This assay is fundamental to determining the potency of the antiviral compound in a cell-based system.

Methodology:

-

Cell Culture: Appropriate host cells (e.g., human airway epithelial cells for SARS-CoV-2, Huh-7 cells for HCV) are seeded in multi-well plates and cultured to form a confluent monolayer.

-

Compound Preparation: this compound (as AT-511) is serially diluted to a range of concentrations.

-

Infection and Treatment: Cells are infected with the virus at a predetermined multiplicity of infection (MOI). Simultaneously or shortly after, the diluted compound is added to the wells.

-

Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).

-

Quantification: The extent of viral replication is measured. Common methods include:

-

Quantitative Reverse Transcription PCR (RT-qPCR): Measures the amount of viral RNA in the cell supernatant or lysate.

-

Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced cell death and morphological changes, often aided by a cell viability stain (e.g., neutral red or crystal violet).

-

-

Data Analysis: The data are used to generate a dose-response curve, from which the 50% (EC50) and 90% (EC90) effective concentrations are calculated. Cytotoxicity (CC50) is determined in parallel on uninfected cells.

RNA Polymerase Inhibition Assay

This biochemical assay directly measures the effect of the active triphosphate (AT-9010) on the enzymatic activity of the viral polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant, purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 or HCV NS5B) is prepared. A synthetic RNA template-primer is also used.

-

Reaction Mixture: The polymerase, RNA template-primer, and the inhibitor (AT-9010) at various concentrations are combined in a reaction buffer containing divalent cations (e.g., MgCl2, MnCl2).

-

Initiation: The reaction is started by adding a mix of natural nucleotide triphosphates (ATP, CTP, UTP, GTP), often including a radio- or fluorescently-labeled nucleotide for detection.

-

Incubation and Termination: The reaction proceeds at an optimal temperature (e.g., 37°C) for a defined period and is then stopped, typically by adding a chelating agent like EDTA.

-

Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The inhibition of RNA elongation is visualized and quantified by detecting the labeled RNA products. The concentration of AT-9010 that inhibits 50% of the polymerase activity (IC50) is then determined.

In Vitro Resistance Selection Assay

This assay is used to assess the genetic barrier to resistance of an antiviral drug.

Methodology:

-

Initial Culture: Virus is cultured in the presence of the antiviral drug at a concentration that partially suppresses replication (e.g., near the EC50 or EC90).

-

Serial Passage: The virus-containing supernatant from this culture is used to infect fresh cells, again in the presence of the drug. This process is repeated for numerous passages.

-

Dose Escalation: In some protocols, the drug concentration is gradually increased in subsequent passages as the virus adapts.

-

Monitoring and Sequencing: Throughout the process, the viral population is monitored for signs of reduced drug susceptibility (phenotypic resistance) by periodically determining the EC50. The viral genome is sequenced to identify mutations that may confer resistance (genotypic resistance).

-

Analysis: The number of passages required for resistance to emerge and the specific mutations identified provide an indication of the drug's barrier to resistance. For this compound, its dual-target mechanism is expected to make the simultaneous selection of resistance mutations highly improbable.

Conclusion

This compound's mechanism of action is a sophisticated example of modern prodrug design and targeted antiviral therapy. Its multi-step intracellular activation culminates in the formation of AT-9010, a potent inhibitor of viral RNA polymerases. The unique dual-targeting of both the RdRp and NiRAN domains of the SARS-CoV-2 polymerase represents a novel strategy to combat viral replication and potentially limit the emergence of resistance. Supported by robust preclinical quantitative data, the mechanism of this compound provides a strong rationale for its continued clinical development as a broad-spectrum antiviral agent.

References

- 1. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphotericin B - Wikipedia [en.wikipedia.org]

- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

Arbemnifosbuvir: A Dual-Targeting Inhibitor of the SARS-CoV-2 RNA Polymerase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Arbemnifosbuvir, also known as AT-527 and its free base form AT-511 (Bemnifosbuvir), is a novel, orally bioavailable guanosine nucleotide analog demonstrating potent antiviral activity against SARS-CoV-2. It is a double prodrug that, once inside the cell, is metabolized into its active triphosphate form, AT-9010. Groundbreaking structural and biochemical studies have revealed that this compound exerts its antiviral effect through a unique dual-targeting mechanism against the viral RNA-dependent RNA polymerase (RdRp), nsp12. This mechanism involves the inhibition of both the canonical polymerase (RdRp) active site and the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. This dual action presents a high barrier to the development of viral resistance. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the core concepts.

Metabolic Activation of this compound

This compound (AT-527) is designed as a double prodrug to enhance cell permeability and ensure efficient delivery to target tissues. Following oral administration and cellular uptake, it undergoes a multi-step enzymatic conversion to its pharmacologically active 5'-triphosphate form, AT-9010. This bioactivation is critical for its antiviral activity as the triphosphate moiety is necessary for interaction with the viral polymerase.

The activation cascade involves host cell enzymes, including cathepsin A (CatA), carboxylesterase 1 (CES1), and histidine triad nucleotide-binding protein 1 (HINT1), which hydrolyze the prodrug moieties to yield the monophosphate. Subsequent phosphorylation by host kinases, such as guanylate kinase 1 (GUK1) and nucleoside-diphosphate kinases (NDPK), generates the active AT-9010 triphosphate.

Dual-Targeting Mechanism of Action on nsp12

The antiviral activity of this compound is mediated by its active metabolite, AT-9010, which uniquely targets two distinct functional domains of the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12).[1][2][3]

RdRp Domain Inhibition: Immediate Chain Termination

The C-terminal domain of nsp12 contains the canonical RdRp active site responsible for synthesizing viral RNA. AT-9010 acts as a competitive inhibitor of its natural counterpart, guanosine triphosphate (GTP). Upon incorporation into the nascent viral RNA strand, AT-9010 causes immediate chain termination.[1][3] This is attributed to the modified ribose group of the molecule, which features both 2'-fluoro and 2'-methyl substitutions.[1] This steric hindrance prevents the correct alignment of the next incoming nucleoside triphosphate, thereby halting RNA synthesis.

NiRAN Domain Inhibition: Blocking Nucleotidyltransferase Activity

The N-terminal of nsp12 contains a highly conserved NiRAN domain, which possesses nucleotidyltransferase activity essential for viral replication, including protein-primed RNA synthesis.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 also binds to a distinct pocket within the NiRAN active site.[1][2][3] The binding occurs in a unique, flipped orientation compared to native nucleotides, allowing the guanine base to occupy a previously unobserved cavity. This binding effectively outcompetes native nucleotides and inhibits the NiRAN domain's function, such as the UMPylation of accessory proteins like nsp8 and nsp9, providing a second, independent mechanism of antiviral action.[1]

Quantitative Data Summary

The antiviral potency and metabolic profile of this compound have been characterized through various in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of this compound (AT-511)

| Virus | Cell Line | Assay Type | Potency (EC₅₀ / EC₉₀) | Cytotoxicity (CC₅₀) | Reference |

| SARS-CoV-2 | HAE | Virus Yield Reduction | EC₉₀: 0.47 µM | >100 µM | [4] |

| HCoV-229E | Huh-7 | Virus Yield Reduction | EC₉₀: 0.34 µM | >86 µM | [4] |

| HCoV-OC43 | Huh-7 | Virus Yield Reduction | EC₉₀: 1.2 µM | >86 µM | [4] |

| SARS-CoV | Huh-7 | Virus Yield Reduction | EC₉₀: 0.45 µM | >86 µM | [4] |

| HCV GT1a | Huh-7 Replicon | Luciferase | EC₅₀: 12.8 nM | >10 µM | [4] |

| HCV GT1b | Huh-7 Replicon | Luciferase | EC₅₀: 12.5 nM | >10 µM | [4] |

| HCV GT2a | Huh-7 Replicon | Luciferase | EC₅₀: 9.2 nM | >10 µM | [4] |

| HAE: Human Airway Epithelial cells; HCoV: Human Coronavirus; HCV: Hepatitis C Virus; GT: Genotype. |

Table 2: Intracellular Metabolism and Clinical Efficacy

| Parameter | Cell/Patient Type | Method | Result | Reference |

| AT-9010 Formation | Human Bronchial Epithelial Cells (10 µM AT-511) | LC-MS/MS | 698 ± 15 µM | [4] |

| AT-9010 Formation | Human Nasal Epithelial Cells (10 µM AT-511) | LC-MS/MS | 236 ± 14 µM | [4] |

| Viral Load Reduction | Hospitalized COVID-19 Patients | RT-qPCR | 0.7 log₁₀ greater reduction vs. placebo at Day 2 | [5] |

Experimental Protocols

In Vitro Antiviral Activity Assay (Virus Yield Reduction)

This protocol outlines the general steps for determining the antiviral efficacy of this compound (AT-511) against coronaviruses in a susceptible cell line (e.g., Huh-7 or primary HAE cells).

-

Cell Plating: Seed Huh-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to form a confluent monolayer. For HAE cells, use established air-liquid interface cultures.

-

Compound Preparation: Prepare a 2x working stock of AT-511 by performing serial dilutions in culture medium (e.g., DMEM with 2% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Virus Infection: Infect the cell monolayers with the target coronavirus (e.g., SARS-CoV-2) at a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1, in the presence of the diluted compound or a vehicle control (DMSO).

-

Incubation: Incubate the infected plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

Supernatant Harvest: After incubation, carefully collect the cell culture supernatant from each well.

-

Virus Titer Quantification: Determine the amount of infectious virus in the harvested supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on a susceptible indicator cell line, such as Vero E6 cells.

-

Data Analysis: Calculate the viral titer for each compound concentration. The EC₉₀ is determined as the concentration of the compound that causes a 90% (1-log₁₀) reduction in the viral titer compared to the vehicle control.

Cryo-Electron Microscopy of nsp12-RNA-AT-9010 Complex

This protocol is based on the methodology used to resolve the structure of AT-9010 bound to the SARS-CoV-2 replication and transcription complex (RTC).

-

Complex Assembly: The RTC is assembled by incubating purified recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins with a synthetic RNA template/primer scaffold. The complex is then incubated with a molar excess of AT-9010 to allow for incorporation and binding.

-

Grid Preparation: A 3 µL aliquot of the assembled complex (at ~5-10 mg/mL) is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid. The grid is blotted for 3-4 seconds under 100% humidity at 4°C and immediately plunge-frozen in liquid ethane using a Vitrobot Mark IV (Thermo Fisher).

-

Data Collection: Grids are screened on a 200 keV Talos Arctica microscope and final data is collected on a 300 keV Titan Krios microscope equipped with a Gatan K3 direct electron detector and a bioquantum energy filter. Data is typically collected in super-resolution counting mode at a nominal magnification yielding a pixel size of ~0.8-1.1 Å. An automated data collection software like EPU is used to acquire thousands of movie micrographs over a defocus range of -1.0 to -2.5 µm with a total electron dose of 50-60 e⁻/Ų.

-

Image Processing:

-

Preprocessing: Movie frames are aligned and dose-weighted using MotionCor2. CTF parameters are estimated using CTFFIND4.

-

Particle Picking & Extraction: Particles are picked using a template-based or deep-learning-based picker in cryoSPARC or RELION and extracted.

-

2D/3D Classification: Multiple rounds of 2D and 3D classification are performed to remove junk particles and select for a homogenous subset of particles representing the desired complex.

-

Refinement: The final particle set is subjected to 3D auto-refinement followed by CTF refinement and Bayesian polishing in RELION to achieve the highest possible resolution.

-

-

Model Building and Analysis: An initial model is fitted into the final, post-processed map using UCSF Chimera. The model is then manually rebuilt in Coot and refined using Phenix or ISOLDE to produce the final atomic model for structural analysis.

NiRAN-mediated nsp9 NMPylation Assay

This biochemical assay is used to assess the inhibitory effect of compounds on the nucleotidyltransferase activity of the NiRAN domain.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT), recombinant nsp12, and recombinant nsp9.

-

Inhibitor Addition: Add AT-9010 or a control compound (e.g., GDP) at various concentrations to the reaction tubes. Include a no-inhibitor control.

-

Reaction Initiation: Start the reaction by adding a radiolabeled nucleotide, typically [α-³²P]UTP or [α-³²P]GTP.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

-

Quantification: Visualize the radiolabeled nsp9 (nsp9-NMP) band using a phosphorimager. Quantify the band intensity to determine the level of NMPylation. Calculate the percent inhibition at each concentration of AT-9010 relative to the no-inhibitor control to determine the IC₅₀ value.

References

Arbemnifosbuvir for Hepatitis C Virus Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arbemnifosbuvir (formerly known as AT-527) is a novel, orally bioavailable guanosine nucleotide prodrug under investigation for the treatment of Hepatitis C virus (HCV) infection. As a phosphoramidate prodrug, it is designed for efficient delivery to the liver, where it is metabolized into its active triphosphate form, AT-9010. This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Preclinical and clinical data have demonstrated this compound's pan-genotypic activity, a high barrier to resistance, and a favorable safety profile, positioning it as a promising component of future HCV treatment regimens. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound is administered as a hemisulfate salt (AT-527), which releases the free base prodrug AT-511 upon dissolution. Following absorption, AT-511 undergoes intracellular metabolism to form the active triphosphate metabolite, AT-9010.[1][2] This metabolic activation is a multi-step process designed to maximize the formation of the active compound within hepatocytes, the primary site of HCV replication.

The active metabolite, AT-9010, is a guanosine triphosphate analogue that acts as a competitive inhibitor of the HCV NS5B polymerase. By mimicking the natural GTP substrate, AT-9010 is incorporated into the nascent viral RNA strand. Upon incorporation, it leads to chain termination, thereby halting viral RNA replication.[2]

Figure 1: this compound's Mechanism of Action.

In Vitro Efficacy

This compound has demonstrated potent, pan-genotypic antiviral activity against a range of HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values are in the low nanomolar range, indicating significant potency.

| HCV Genotype | EC50 (nM) |

| Genotype 1a | 12.8[3] |

| Genotype 1b | 12.5[3] |

| Genotype 2a | 9.2[3] |

| Genotype 3a | 10.3[3] |

| Genotype 4a | 14.7[3] |

| Genotype 5a | 28.5[3] |

Table 1: In Vitro Anti-HCV Replicon Activity of this compound (AT-511)

Notably, in vitro studies have shown that this compound is approximately 10-fold more active than sofosbuvir, a widely used NS5B inhibitor, against a panel of laboratory strains and clinical isolates of HCV genotypes 1–5.[1][2]

Resistance Profile

A key feature of this compound is its high barrier to resistance. It remains fully active against the S282T substitution in the NS5B polymerase, which is the primary resistance-associated substitution (RAS) for sofosbuvir.[1] In vitro studies have demonstrated that this compound can be up to 58-fold more potent than sofosbuvir against S282T-containing variants.[4] While the S282T mutation has been identified in vitro after prolonged exposure to sofosbuvir across multiple genotypes, it is rarely observed in clinical settings and is associated with reduced viral fitness. Clinical studies with this compound have not shown an impact of baseline RASs on sustained virologic response (SVR12) rates, with most virologic failures attributed to non-adherence to treatment.[4]

Pharmacokinetics

Following oral administration, this compound (AT-527) is converted to its free base, AT-511, and subsequently metabolized to various intermediates, including the nucleoside metabolite AT-273, which serves as a surrogate for the intracellular active triphosphate, AT-9010.

| Parameter | Value |

| Dose | 275 mg, 550 mg, 825 mg (twice daily for 3.5 days)[5] |

| AT-511 Elimination | Largely eliminated from plasma within 6 hours post-dose[5] |

| AT-273 Half-life | Exceeded 20 hours, supporting once-daily dosing[6] |

| Mean AT-273 Concentration (Epithelial Lining Fluid) | 0.62 µM at 4-5 hours post 550 mg dose[5] |

Table 2: Summary of Pharmacokinetic Parameters from a Phase 1 Study in Healthy Volunteers

The pharmacokinetic profile of this compound supports once-daily dosing for the treatment of HCV.[6] Studies have also indicated a low risk for drug-drug interactions.

Experimental Protocols

HCV Replicon Assay

This protocol describes a general method for determining the in vitro antiviral activity of compounds against HCV replicons, which are self-replicating subgenomic HCV RNAs that can be stably maintained in cultured hepatoma cells.

Figure 2: HCV Replicon Assay Workflow.

Materials:

-

Huh-7 cells stably harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Test compound (this compound) and control inhibitors.

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in cell culture medium to the final desired concentrations.

-

Cell Treatment: Add the diluted compounds to the plated cells. Include vehicle control (DMSO) and positive control wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 48-72 hours).[7]

-

Cell Lysis and Reporter Assay: At the end of the incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

NS5B Polymerase Inhibition Assay

This protocol outlines a general method for measuring the inhibitory activity of a compound against the purified HCV NS5B RNA-dependent RNA polymerase.

Figure 3: NS5B Polymerase Inhibition Assay Workflow.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A) or a heteropolymeric template).

-

RNA primer (e.g., oligo(U)).

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled or biotinylated rNTP for detection.

-

Test inhibitor (AT-9010, the active triphosphate of this compound).

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, and a salt like KCl or NaCl).

-

Scintillation counter or appropriate detection system for the labeled rNTP.

Procedure:

-

Reaction Setup: In a microcentrifuge tube or well of a microplate, prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (AT-9010) to the reaction mixture. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Product Quantification: Quantify the amount of newly synthesized RNA by measuring the incorporation of the labeled rNTP. This can be done by methods such as filter binding assays followed by scintillation counting for radiolabeled rNTPs, or by capture on streptavidin-coated plates for biotinylated rNTPs.

-

Data Analysis: Calculate the percent inhibition of polymerase activity for each inhibitor concentration relative to the no-inhibitor control. Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Conclusion

This compound is a potent, pan-genotypic inhibitor of HCV replication with a high barrier to resistance. Its favorable pharmacokinetic profile supports convenient dosing regimens, and it has demonstrated a good safety profile in clinical studies. The data presented in this technical guide underscore the potential of this compound as a valuable component in the next generation of therapies aimed at the global eradication of Hepatitis C. Further clinical development in combination with other direct-acting antivirals is ongoing and will provide a more complete picture of its clinical utility.

References

- 1. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetics, and Antiviral Activity of AT-527, a Novel Purine Nucleotide Prodrug, in Hepatitis C Virus-Infected Subjects with or without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

Arbemnifosbuvir: A Technical Overview of its Discovery, Synthesis, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir, also known as Bemnifosbuvir (AT-527), is an orally administered, double prodrug of a guanosine nucleotide analogue with potent, broad-spectrum antiviral activity.[1][2] Developed by Atea Pharmaceuticals, it has been a subject of significant interest for its potential to treat infections caused by RNA viruses, most notably Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[3] this compound's unique dual mechanism of action, targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp), positions it as a promising candidate to combat viral replication and overcome resistance.[2] This technical guide provides an in-depth summary of the discovery, chemical synthesis, mechanism of action, and clinical development of this compound, supported by preclinical and clinical data.

Discovery and Development Rationale

The discovery of this compound stems from the purine nucleotide prodrug platform of Atea Pharmaceuticals. The development was driven by the urgent need for safe, effective, and convenient oral antiviral therapies for serious viral diseases. For SARS-CoV-2, the limitations of existing treatments, including drug-drug interactions and the emergence of viral variants, highlighted the necessity for new therapeutic options.[3] For HCV, the goal was to develop a more convenient, potentially shorter-duration treatment regimen.[4] this compound was designed to target the SARS-CoV-2 RNA polymerase (nsp12), a highly conserved gene that is crucial for both replication and transcription of the virus, making it less likely to be affected by mutations.

Chemical Synthesis

The synthesis of this compound (AT-527) involves the preparation of its free base form, AT-511. A key step in this process is the stereoselective installation of the phosphoramidate moiety. The synthesis can be summarized in the following key steps, starting from a protected guanosine analogue:

-

Phosphonylation: The primary 5'-hydroxyl group of the modified guanosine nucleoside is reacted with a phosphorylating agent, such as phenyl phosphorodichloridate, in the presence of a base.

-

Esterification: The resulting phosphonochloridate is then reacted with L-alanine isopropyl ester to introduce the amino acid portion of the phosphoramidate prodrug.

-

Deprotection and Salt Formation: Finally, any protecting groups on the nucleobase are removed, and the compound is converted to its hemisulfate salt form, yielding this compound (AT-527).[5]

A representative synthetic scheme for bemnifosbuvir is illustrated in the diagram below.[5]

A simplified schematic of the key steps in the synthesis of Bemnifosbuvir (AT-527).

Mechanism of Action

This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[6][7] The orally administered compound, AT-527, is converted in a multi-step enzymatic cascade to its active 5'-triphosphate form, AT-9010.[8] This activation pathway involves a minimal set of five cellular enzymes in a specific sequence.[6][8]

The active metabolite, AT-9010, then targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. AT-9010 has a unique dual mechanism of inhibition:

-

Chain Termination (RdRp catalytic site): As a guanosine analogue, AT-9010 is incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to chain termination, thus halting RNA synthesis.[7]

-

NiRAN Inhibition: AT-9010 also targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 polymerase.[2] The NiRAN domain is essential for RNA capping. By inhibiting this domain, this compound disrupts the maturation of viral RNA.[2]

This dual-targeting mechanism has the potential to create a high barrier to the development of viral resistance.

Metabolic activation of this compound and its dual inhibitory action on viral RdRp.

Preclinical and Clinical Development

This compound has undergone extensive preclinical and clinical evaluation for the treatment of both COVID-19 and HCV.

Preclinical Data

In vitro studies have demonstrated this compound's potent antiviral activity against all tested SARS-CoV-2 variants of concern and interest. It also exhibits pangenotypic activity against various HCV genotypes and is notably active against sofosbuvir-resistant HCV variants.[1]

| Virus/Variant | Cell Line | EC50 / EC90 (µM) | Reference |

| SARS-CoV-2 | Human Airway Epithelial Cells | EC90 = 0.47 | [9] |

| HCV GT1a | Huh-7 | EC50 = 0.0128 | [9] |

| HCV GT1b | Huh-7 | EC50 = 0.0125 | [9] |

| HCV GT2a | Huh-7 | EC50 = 0.0092 | [9] |

| HCV GT3a | Huh-7 | EC50 = 0.0103 | [9] |

| HCV GT4a | Huh-7 | EC50 = 0.0147 | [9] |

| HCV GT5a | Huh-7 | EC50 = 0.0285 | [9] |

Table 1: In Vitro Antiviral Activity of this compound.

A Phase 1 study in healthy volunteers confirmed that oral administration of this compound achieves effective lung concentrations of its active metabolite, AT-9010, exceeding the in vitro EC90 required for SARS-CoV-2 inhibition.[10]

Clinical Trial Data

This compound has been evaluated in multiple clinical trials for COVID-19 and HCV.

| Trial Identifier | Phase | Indication | Key Findings | Reference |

| MOONSONG (NCT04709835) | 2 | Mild/Moderate COVID-19 (Ambulatory) | Did not meet the primary endpoint of viral load reduction in nasopharyngeal swabs. The 550 mg dose was well tolerated. | [11][12] |

| NCT04396106 | 2 | Moderate COVID-19 (Hospitalized) | Although the study ended early and did not meet the primary efficacy endpoint, bemnifosbuvir was well tolerated and showed a trend of greater viral load reduction compared to placebo. | [2] |

| SUNRISE-3 | 3 | COVID-19 (High-risk outpatients) | Enrollment of over 2,200 patients was completed in March 2024. Data is anticipated. | [3] |

| NCT05904470 | 2 | Chronic HCV | A combination of bemnifosbuvir (550 mg) and ruzasvir (180 mg) for 8 weeks was well tolerated and led to a Sustained Virologic Response at 12 weeks (SVR12) in 98% of treatment-adherent patients. | [4] |

Table 2: Summary of Key Clinical Trials for this compound.

Experimental Protocols

Detailed experimental protocols are often proprietary or found within the supplementary materials of publications. However, based on the available literature, the methodologies for key experiments can be summarized.

In Vitro Antiviral Activity Assay

The antiviral activity of this compound is typically assessed using cell-based assays.

-

Cell Culture: A suitable host cell line (e.g., Huh-7 for HCV, human airway epithelial cells for SARS-CoV-2) is cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Viral Infection: Cells are then infected with a known titer of the virus.

-

Incubation: The infected cells are incubated for a specific period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying viral RNA using RT-qPCR, measuring viral protein expression, or assessing the virus-induced cytopathic effect (CPE).

-

Data Analysis: The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) are calculated from the dose-response curves.

MOONSONG Phase 2 Clinical Trial Protocol (NCT04709835)

This was a randomized, double-blind, placebo-controlled study in ambulatory patients with mild to moderate COVID-19.

-

Patient Population: Adults with confirmed SARS-CoV-2 infection and mild/moderate symptoms.

-

Randomization: Patients were randomized to receive either this compound (550 mg or 1,100 mg) or a matching placebo.[12]

-

Treatment Regimen: Doses were administered twice daily for 5 days.[12]

-

Primary Endpoint: The primary endpoint was the change from baseline in the amount of nasopharyngeal SARS-CoV-2 viral RNA as measured by reverse transcription PCR (RT-PCR).[13]

-

Data Collection: Nasopharyngeal swabs were collected at baseline and at specified time points throughout the study. Safety and tolerability were monitored through the recording of adverse events.

-

Analysis: The change in viral load between the treatment and placebo groups was statistically analyzed.

Simplified workflow of the MOONSONG Phase 2 clinical trial.

Conclusion

This compound (Bemnifosbuvir, AT-527) is a promising oral antiviral agent with a well-characterized mechanism of action and demonstrated potent in vitro activity against HCV and SARS-CoV-2. Its intracellular activation to the triphosphate form, AT-9010, and subsequent dual inhibition of the viral RdRp and NiRAN domains, provide a strong rationale for its development. While clinical trials in ambulatory COVID-19 patients have not met primary viral load endpoints, the drug has been generally well-tolerated. Encouragingly, recent Phase 2 data in combination with ruzasvir for the treatment of HCV have shown high rates of sustained virologic response.[4] Ongoing Phase 3 trials will be critical in determining the ultimate clinical utility of this compound as a new tool in the armamentarium against significant viral diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. c19early.org [c19early.org]

- 3. One moment, please... [eatg.org]

- 4. liverdiseasenews.com [liverdiseasenews.com]

- 5. researchgate.net [researchgate.net]

- 6. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution | PLOS Biology [journals.plos.org]

- 7. Atea Pharma Publishes More Data on Bemnifosbuvir’s Metabolic Activation [synapse.patsnap.com]

- 8. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A Phase 2 Randomized Trial Evaluating the Antiviral Activity and Safety of the Direct-Acting Antiviral Bemnifosbuvir in Ambulatory Patients with Mild or Moderate COVID-19 (MOONSONG Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 2 Randomized Trial Evaluating the Antiviral Activity and Safety of the Direct-Acting Antiviral Bemnifosbuvir in Ambulatory Patients with Mild or Moderate COVID-19 (MOONSONG Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemnifosbuvir (AT-527) is an orally bioavailable investigational antiviral agent, a phosphoramidate prodrug of the guanosine nucleotide analog AT-511. Its active triphosphate form, AT-9010, targets the highly conserved RNA-dependent RNA polymerase (RdRp) of coronaviruses. A key feature of Bemnifosbuvir is its proposed dual mechanism of action, which is hypothesized to create a high barrier to the development of resistance. This technical guide provides a comprehensive overview of the available data on the resistance profile of Bemnifosbuvir against coronaviruses, its mechanism of action, and detailed experimental protocols for evaluating antiviral resistance. While specific resistance mutations for Bemnifosbuvir in coronaviruses have not been extensively reported in publicly available literature, this document consolidates the current understanding and provides a framework for future resistance studies.

Mechanism of Action: A Dual-Pronged Attack on Viral Replication

Bemnifosbuvir, after intracellular conversion to its active triphosphate form (AT-9010), targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. The uniqueness of its mechanism lies in its ability to inhibit two distinct functions of the RdRp complex.[1][2]

-

RdRp Inhibition (Chain Termination): AT-9010 acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) substrate. Upon incorporation into the nascent viral RNA chain, its modified ribose sugar moiety (2'-fluoro, 2'-methyl) sterically hinders the addition of the next nucleotide, leading to premature chain termination.[2]

-

NiRAN Inhibition: In addition to its role in RNA synthesis, the coronavirus RdRp possesses a N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, which is essential for viral RNA capping. Structural studies have revealed that AT-9010 can also bind to the NiRAN active site, thereby inhibiting its function.[2]

This dual mechanism, targeting two separate and essential enzymatic activities of the viral polymerase, is postulated to necessitate multiple, coordinated mutations for the virus to develop resistance, thus creating a higher genetic barrier compared to antivirals with a single target.[1]

In Vitro Antiviral Activity

Bemnifosbuvir has demonstrated potent in vitro activity against a range of coronaviruses, including multiple variants of SARS-CoV-2. The following table summarizes the available quantitative data on its efficacy.

| Virus/Variant | Cell Line | Assay Type | EC50/EC90 (µM) | Reference |

| SARS-CoV-2 (undisclosed) | Normal Human Airway Epithelial | Antiviral Activity | EC90: 0.47 | |

| HCoV-229E | Huh-7 | Antiviral Activity | EC90: similar to SARS-CoV-2 | |

| HCoV-OC43 | Huh-7 | Antiviral Activity | EC90: similar to SARS-CoV-2 | |

| SARS-CoV | Huh-7 | Antiviral Activity | EC90: similar to SARS-CoV-2 | |

| SARS-CoV-2 Variants of Concern (including Omicron subvariants BA.4 and BA.5) | Not specified | Antiviral Activity | Potent inhibitor | [3] |

Resistance Profile

As of the latest available data, specific resistance mutations in coronaviruses against Bemnifosbuvir have not been detailed in peer-reviewed publications. However, company press releases have indicated that in vitro resistance studies have been conducted.[3]

One such study utilized the surrogate human coronavirus HCoV-229E in Huh7 cells. The results of this study reportedly suggest that Bemnifosbuvir has a high barrier to drug resistance. Unfortunately, the specific mutations selected and the corresponding fold-change in EC50 values have not been publicly disclosed.

The dual mechanism of action targeting both the RdRp and NiRAN domains provides a strong theoretical basis for a high resistance barrier. For resistance to emerge, the virus would likely need to acquire mutations in both target sites without compromising the essential functions of the polymerase, a challenging evolutionary path.

Comparative Resistance Profile of Other Nucleoside Analogs

To provide context, the following table summarizes key resistance mutations identified for other nucleoside analogs targeting the coronavirus RdRp.

| Antiviral | Virus | Key Resistance Mutations in nsp12 (RdRp) | Fold-Change in EC50 | Reference |

| Remdesivir | SARS-CoV-2 | V166A, N198S, S759A, V792I, C799F/R | 2.7 to 10.4-fold | [4] |

| Remdesivir | MHV | S759A, V792I | Up to 38-fold | [4] |

| Favipiravir | Influenza | K229R in PA subunit | >100-fold | |

| Molnupiravir | SARS-CoV-2 | Data on specific resistance mutations is limited, but concerns about its mutagenic potential exist. | Not Applicable | [5] |

Experimental Protocols for Antiviral Resistance Assessment

The following sections detail generalized yet comprehensive methodologies for the in vitro selection and characterization of coronavirus resistance to nucleoside analogs like Bemnifosbuvir. These protocols are based on established practices in the field.

In Vitro Resistance Selection by Serial Passage

This experiment is designed to select for viral variants with reduced susceptibility to an antiviral agent through continuous culture in the presence of escalating drug concentrations.

Objective: To generate and isolate drug-resistant coronavirus variants.

Materials:

-

Virus: Wild-type SARS-CoV-2 (or other relevant coronavirus).

-

Cells: A susceptible cell line (e.g., Vero E6, Calu-3, or Huh-7).

-

Antiviral: Bemnifosbuvir (or other compound of interest).

-

Media: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Equipment: Biosafety cabinet (BSL-3 for SARS-CoV-2), incubators, microscopes, centrifuges, 96-well plates.

Protocol:

-

Initial Infection: Seed susceptible cells in multiple parallel flasks or wells. Infect the cells with the wild-type virus at a specific multiplicity of infection (MOI), typically 0.01 to 0.1.

-

Drug Application: After a brief adsorption period (e.g., 1 hour), remove the viral inoculum and add fresh culture medium containing a starting concentration of Bemnifosbuvir. The starting concentration is often at or slightly above the EC50 value. A parallel culture without the drug serves as a control.

-

Incubation and Observation: Incubate the cultures and monitor daily for the development of cytopathic effect (CPE).

-

Virus Harvest: When significant CPE is observed in the drug-treated cultures (or at a fixed time point for the control), harvest the supernatant containing the progeny virus.

-

Serial Passage: Use the harvested virus to infect fresh cells, again in the presence of the antiviral. For subsequent passages, the concentration of Bemnifosbuvir can be maintained or gradually increased (e.g., 2-fold increments) as the virus adapts.

-

Endpoint: Continue the serial passage for a predetermined number of passages (e.g., 20-30) or until a significant decrease in susceptibility is observed.

-

Isolation of Resistant Clones: Isolate individual viral clones from the resistant population by plaque purification.

Phenotypic Characterization of Resistant Viruses

This involves determining the susceptibility of the selected viral variants to the antiviral agent.

Objective: To quantify the level of resistance in the selected viral variants.

Protocol (Plaque Reduction Assay):

-

Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluency.

-

Virus Dilution: Prepare serial dilutions of the wild-type and putative resistant viral stocks.

-

Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Drug Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Bemnifosbuvir.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the EC50 value (the drug concentration that inhibits plaque formation by 50%) for both the wild-type and resistant viruses. The fold-change in resistance is determined by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Genotypic Characterization of Resistant Viruses

This step identifies the genetic mutations responsible for the observed resistance.

Objective: To identify mutations in the viral genome, particularly in the drug's target region (nsp12 for Bemnifosbuvir), that are associated with resistance.

Protocol:

-

RNA Extraction: Extract viral RNA from the resistant viral clones and the wild-type virus.

-

RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the target gene(s) (e.g., the entire nsp12 gene).

-

Sequencing: Sequence the amplified DNA using Sanger sequencing or next-generation sequencing (NGS).

-

Sequence Analysis: Align the sequences from the resistant viruses to the wild-type sequence to identify amino acid substitutions.

-

Reverse Genetics: To confirm that an identified mutation is responsible for resistance, introduce the mutation into a wild-type infectious clone of the virus using reverse genetics techniques. The resulting recombinant virus can then be phenotypically tested for drug susceptibility.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Intracellular activation of Bemnifosbuvir and its dual inhibitory mechanism on the viral RdRp and NiRAN domains.

Caption: Experimental workflow for the in vitro selection and characterization of antiviral resistance.

Conclusion and Future Directions

Bemnifosbuvir (AT-527) presents a promising profile as an oral antiviral for coronaviruses, largely attributed to its unique dual mechanism of action that is hypothesized to confer a high barrier to resistance. While in vitro studies have demonstrated its potent efficacy against various SARS-CoV-2 variants, the public availability of detailed resistance data remains limited. The claims of a high resistance barrier are mechanistically plausible but require substantiation through rigorous, peer-reviewed in vitro selection studies that detail the genetic and phenotypic characteristics of any emergent resistant variants.

For the scientific and drug development community, the immediate priorities should be:

-

Publication of In Vitro Resistance Studies: The detailed results of resistance selection experiments, including the specific mutations in nsp12 and the corresponding fold-changes in EC50, are crucial for a comprehensive risk assessment.

-

In Vivo Resistance Monitoring: As Bemnifosbuvir progresses through clinical trials, it is imperative to monitor for the emergence of resistance mutations in treated individuals.

-

Structural Studies: High-resolution structural analysis of the RdRp-NiRAN complex from resistant variants bound to AT-9010 would provide invaluable insights into the molecular mechanisms of resistance.

By addressing these knowledge gaps, a more complete understanding of the Bemnifosbuvir resistance profile will be achieved, further clarifying its potential role in the therapeutic arsenal against current and future coronavirus threats.

References

- 1. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Le Bemnifosbuvir (AT-527) stoppe la réplication du SARS-CoV-2 en ciblant simultanément deux sites actifs | CNRS Biologie [insb.cnrs.fr]

- 3. Atea announces results of bemnifosbuvir for Covid-19 [clinicaltrialsarena.com]

- 4. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Arbemnifosbuvir: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Arbemnifosbuvir (also known as AT-752), a promising antiviral agent. This compound is an orally bioavailable double prodrug of a guanosine nucleotide analog. Its therapeutic effect stems from its intracellular conversion to the active triphosphate metabolite, AT-9010. This active form functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1] This document outlines the methodologies for assessing its antiviral efficacy and cytotoxicity in cell-based assays, presents available quantitative data, and illustrates key pathways and workflows.

Mechanism of Action

This compound is metabolized within the host cell into its active triphosphate form, AT-9010.[1] This active metabolite mimics natural guanosine triphosphate (GTP) and is incorporated into the elongating viral RNA strand by the viral RdRp. The modification on the sugar moiety of AT-9010 prevents the formation of the next phosphodiester bond, thereby terminating RNA chain elongation and halting viral replication.[2][3][4] For certain viruses like SARS-CoV-2, this compound exhibits a dual mechanism of action by also targeting the nucleotidyltransferase (NiRAN) domain of the nsp12 polymerase.[5][6]

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of the free base of this compound (AT-281).

Table 1: Antiviral Activity of this compound (AT-281) against Flaviviruses

| Virus | Cell Line | EC50 (µM) | EC90 (µM) |

|---|---|---|---|

| Dengue Virus Serotype 2 (DENV-2) | Huh-7 | 0.48 | 0.64 |

| Dengue Virus Serotype 3 (DENV-3) | Huh-7 | 0.77 | - |

| West Nile Virus (WNV) | Huh-7 | - | 0.43 |

| Yellow Fever Virus (YFV) | Huh-7 | - | 0.26 |

| Zika Virus (ZIKV) | Huh-7 | 0.21 | - |

| Japanese Encephalitis (JEV) | Huh-7 | 0.64 | - |

Data sourced from a study evaluating the free base form, AT-281, in infected Huh-7 cells.[2][7][8]

Table 2: Cytotoxicity Profile of this compound (AT-281)

| Cell Line | Assay | CC50 (µM) |

|---|---|---|

| Huh-7 | Neutral Red Staining | >172 |

No significant toxicity was observed up to the highest tested concentration.[7][8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Antiviral Activity Assessment using a Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to determine the 50% effective concentration (EC50) of this compound by measuring the inhibition of virus-induced cytopathic effect.

Materials:

-

Huh-7 (human hepatocarcinoma) cells

-

Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Virus stock (e.g., Dengue virus, Zika virus)

-

This compound (AT-752) or its free base (AT-281)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red solution)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. A typical concentration range would be from 100 µM down to 0.05 µM.

-

Infection and Treatment: After 24 hours, remove the growth medium from the cell plates. Add 100 µL of the diluted compound to the appropriate wells. Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 3-6 days. Include virus-only (positive control) and cells-only (negative control) wells.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 3 to 6 days, or until significant CPE is observed in the virus control wells.

-

Quantification of CPE:

-

Remove the medium from the wells.

-

Add a cell viability reagent such as Neutral Red and incubate according to the manufacturer's instructions.

-

After incubation, wash the cells and solubilize the dye.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.

References

- 1. medkoo.com [medkoo.com]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ir.ateapharma.com [ir.ateapharma.com]

- 7. | BioWorld [bioworld.com]

- 8. 169. AT-752, an Oral Guanosine Nucleotide Prodrug, Exhibits Potent in Vitro Activity Against Flaviviruses and Prevents Disease Progression in a Dengue Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arbemnifosbuvir Efficacy Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbemnifosbuvir (also known as Bemnifosbuvir and formerly as AT-527) is an investigational oral antiviral agent being developed for the treatment of COVID-19. It is a double prodrug of a guanosine nucleotide analog which, after metabolic activation to its triphosphate form (AT-9010), functions as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3] Preclinical evaluation of antiviral candidates like this compound necessitates robust animal models that can recapitulate key aspects of human COVID-19 to assess in vivo efficacy. This document provides an overview of suitable animal models and detailed protocols for conducting efficacy studies.

Note on Data Availability: As of the latest literature review, specific quantitative in vivo efficacy data from SARS-CoV-2 challenge studies in animal models for this compound (Bemnifosbuvir/AT-527) have not been made publicly available in peer-reviewed publications. The available data primarily focuses on in vitro potency, mechanism of action, and pharmacokinetic profiling in non-human primates.[2][3][4] Clinical trial results have been reported but are outside the scope of these preclinical application notes.[5][6] Therefore, the following sections provide generalized protocols and data presentation templates based on established best practices for antiviral testing in relevant animal models for COVID-19.

Mechanism of Action of this compound

This compound is a prodrug that is metabolized within the host cell to its active triphosphate form, AT-9010. AT-9010 targets the highly conserved RdRp enzyme (nsp12) of SARS-CoV-2. The mechanism of action involves a dual inhibitory effect on the viral polymerase, leading to the cessation of viral RNA synthesis.[1]

Caption: Metabolic activation and mechanism of action of this compound.

Recommended Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of antiviral candidates against SARS-CoV-2. Key considerations include susceptibility to infection, recapitulation of human disease features, and suitability for assessing therapeutic interventions. Commonly used models for COVID-19 research include Syrian hamsters, ferrets, and non-human primates (NHPs).

| Animal Model | Key Advantages | Key Disadvantages | Relevant Endpoints |

| Syrian Hamster | - Robust viral replication in upper and lower respiratory tract.[7] - Develops clinical signs (weight loss, lethargy) and lung pathology similar to human COVID-19.[8] - Commercially available and relatively low cost. | - Disease is typically acute and self-limiting. - May not fully model severe human disease or specific comorbidities. | - Viral load in respiratory tissues and nasal washes. - Clinical scores (weight loss, activity). - Lung histopathology scores. - Survival (in lethal models). |

| Ferret | - Susceptible to SARS-CoV-2 infection and transmission.[9] - Respiratory tract physiology is similar to humans. - Useful for studying viral shedding and transmission.[10] | - Typically develop only mild clinical disease.[11][12] - Larger and more expensive to house than hamsters. | - Viral load in nasal washes and respiratory tissues. - Clinical signs (fever, activity). - Transmission to naive contacts. |

| Non-Human Primate (e.g., Rhesus Macaque) | - Closest phylogenetic relationship to humans.[13] - Immune system and respiratory anatomy are highly similar to humans. - Can model mild to moderate COVID-19.[14] | - High cost and significant ethical considerations. - Specialized housing and handling facilities required. - Disease is often mild and not lethal.[13] | - Viral load in respiratory secretions and tissues. - Clinical observations (respiratory rate, appetite). - Chest radiography/CT imaging. - Immunological responses. |

Quantitative Data Summary (Illustrative Template)

As previously stated, specific in vivo efficacy data for this compound in animal models is not publicly available. The following tables are provided as templates for how such data should be structured and presented.

Table 1: Effect of this compound on Viral Load in Syrian Hamsters

| Treatment Group | N | Mean Lung Viral Titer (log10 PFU/g) at Day 4 Post-Infection | Fold Reduction vs. Placebo |

| Placebo | 8 | Data Not Available | - |

| This compound (X mg/kg, BID) | 8 | Data Not Available | Data Not Available |

| This compound (Y mg/kg, BID) | 8 | Data Not Available | Data Not Available |

Table 2: Clinical and Pathological Outcomes in this compound-Treated Hamsters

| Treatment Group | N | Mean Maximum Weight Loss (%) | Mean Lung Histopathology Score |

| Placebo | 8 | Data Not Available | Data Not Available |

| This compound (X mg/kg, BID) | 8 | Data Not Available | Data Not Available |

| This compound (Y mg/kg, BID) | 8 | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed protocols for key experiments in the Syrian hamster model, which is a well-established model for SARS-CoV-2 antiviral testing.

Protocol 1: SARS-CoV-2 Infection and Treatment in Syrian Hamsters

Caption: General workflow for an in vivo efficacy study in hamsters.

1. Animals:

-

6- to 8-week-old male or female Syrian hamsters (Mesocricetus auratus).

-

Animals should be sourced from a reputable vendor and allowed to acclimatize for at least one week prior to the study.

2. Housing:

-

Animals must be housed in an Animal Biosafety Level 3 (ABSL-3) facility.

-

Individually housed to prevent cross-contamination and allow for accurate monitoring of individual animals.

3. Virus:

-

A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020 or a relevant variant of concern).

-

The virus stock should be titered on Vero E6 cells to determine the plaque-forming units (PFU) per mL.

4. Experimental Groups:

-

Group 1: Placebo control (vehicle used to formulate this compound).

-

Group 2: this compound (low dose, e.g., 100 mg/kg, twice daily).

-

Group 3: this compound (high dose, e.g., 300 mg/kg, twice daily).

-

N=8-10 animals per group is recommended for statistical power.

5. Drug Administration:

-

This compound and placebo should be administered orally (p.o.) via gavage.

-

Treatment can be initiated prophylactically (e.g., 12 hours before infection) or therapeutically (e.g., 4-12 hours post-infection).

-

Dosing should continue for a predetermined period, typically 3-5 days.

6. Infection Procedure:

-

Anesthetize hamsters with isoflurane.

-

Inoculate intranasally with a target dose of 1 x 10^5 PFU of SARS-CoV-2 in a total volume of 50-100 µL of sterile PBS (split between the nares).

7. Monitoring:

-

Monitor animals at least twice daily for clinical signs of disease (ruffled fur, hunched posture, lethargy, labored breathing).

-

Record body weight daily. Euthanasia should be considered if an animal reaches a predetermined endpoint (e.g., >20% weight loss).

8. Euthanasia and Sample Collection:

-

At a predetermined endpoint (e.g., Day 4 post-infection, when viral load is typically maximal), euthanize animals by an approved method.

-

Collect lungs, nasal turbinates, and other relevant tissues. A portion of the lung should be fixed in 10% neutral buffered formalin for histology, and the remainder should be flash-frozen for viral load analysis.

Protocol 2: Viral Load Quantification by RT-qPCR

1. Tissue Homogenization:

-

Weigh a portion of the lung tissue (~50-100 mg).

-

Homogenize the tissue in a suitable lysis buffer (e.g., from a commercial RNA extraction kit) using a bead beater.

-

Centrifuge to pellet debris.

2. RNA Extraction:

-

Extract total RNA from the tissue homogenate using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.

-

Elute the RNA in nuclease-free water.

3. RT-qPCR:

-

Perform one-step or two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and a probe specific for a SARS-CoV-2 gene (e.g., the E gene or N gene).

-

Use a commercial RT-qPCR master mix.

-

Run the assay on a real-time PCR instrument.

4. Quantification:

-

Generate a standard curve using a synthetic RNA standard of known copy number.

-

Calculate the viral RNA copies per gram of tissue based on the standard curve.

-

Alternatively, for infectious virus, perform a plaque assay on Vero E6 cells using serial dilutions of the tissue homogenate.

Protocol 3: Lung Histopathology and Scoring

1. Tissue Processing:

-

Fixed lung tissues should be processed, embedded in paraffin, sectioned at 5 µm, and stained with hematoxylin and eosin (H&E).

2. Microscopic Examination:

-

A board-certified veterinary pathologist, blinded to the treatment groups, should examine the slides.

3. Scoring System:

-

A semi-quantitative scoring system should be used to assess the degree of lung injury.[8] Parameters to be scored can include:

-

Inflammation: Peribronchiolar and perivascular inflammation, interstitial pneumonia.

-

Alveolar Damage: Alveolar edema, hemorrhage, necrosis of alveolar lining cells, hyaline membrane formation.

-

Airway Damage: Bronchiolar epithelial necrosis, inflammatory cell infiltrates.

-

-

Each parameter is typically scored on a scale of 0 to 4 or 5 (0 = no lesion; 1 = minimal; 2 = mild; 3 = moderate; 4 = marked/severe).

-

A total lung pathology score is calculated by summing the scores for each parameter.

Conclusion

While direct in vivo efficacy data for this compound in animal models of COVID-19 is not yet in the public domain, the established models and protocols described herein provide a robust framework for such evaluations. The Syrian hamster model, in particular, offers a valuable tool for assessing the potential of this compound to reduce viral replication and mitigate disease pathology. Future preclinical studies are anticipated to provide the necessary quantitative data to fully characterize the in vivo efficacy profile of this promising antiviral candidate.

References

- 1. Bemnifosbuvir - Wikipedia [en.wikipedia.org]

- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A Phase 2 Randomized Trial Evaluating the Antiviral Activity and Safety of the Direct-Acting Antiviral Bemnifosbuvir in Ambulatory Patients with Mild or Moderate COVID-19 (MOONSONG Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hamsters develop protective immunity to COVID-19 and are protected by convalescent sera – UW–Madison News – UW–Madison [news.wisc.edu]

- 8. SARS-CoV-2 infection in the Syrian hamster model causes inflammation as well as type I interferon dysregulation in both respiratory and non-respiratory tissues including the heart and kidney | PLOS Pathogens [journals.plos.org]

- 9. Ferrets: A powerful model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug blocks SARS-CoV-2 transmission in ferrets - Futurity [futurity.org]

- 11. Antiviral Efficacies of FDA-Approved Drugs against SARS-CoV-2 Infection in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. COVID-19 Research: Lessons from Non-Human Primate Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid protection from COVID-19 in nonhuman primates vaccinated intramuscularly but not intranasally with a single dose of a recombinant vaccine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of Arbemnifosbuvir in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Arbemnifosbuvir in human plasma. The methodology involves a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (this compound-¹³C₆) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 3.0 minutes. The method was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation guidance and demonstrated excellent linearity, accuracy, precision, and stability. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a novel investigational antiviral agent with potential therapeutic applications. To support its clinical development, a reliable and robust bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic assessments. This application note details a validated LC-MS/MS method that offers high sensitivity and specificity for the determination of this compound concentrations in a complex biological matrix.

Experimental

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

This compound-¹³C₆ (Internal Standard, IS) (≥99% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human plasma (K₂EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

-

LC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

-

Analytical Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm) or equivalent[1]

Preparation of Standard and Quality Control Samples

Stock solutions of this compound and this compound-¹³C₆ (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations ranging from 1 to 2000 ng/mL. Similarly, QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation

A simple protein precipitation method was employed for plasma sample extraction.[2][3][4]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound-¹³C₆, 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water[1]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient Elution:

-

0.0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.0 min: 10% B

-

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for this compound and the internal standard were optimized.

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-